tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

DPP IV inhibition Chemical stability Azetidine SAR

Geminal 3-cyano-3-fluoroazetidine BOC-protected building block—unique bifunctional motif not achievable via mono-functionalized analogs. Dual substitution modulates steric, electronic, and H-bonding profiles simultaneously. The 3-fluoro scaffold eliminates 2-cyanoazetidine cyclization risk, ensuring intermediate stability for reproducible SAR. Orthogonal BOC-amine and cyano reactivity streamlines PROTAC/probe synthesis from a single intermediate, reducing procurement costs. Physicochemical profile (XLogP3=0.87, TPSA=53.33 Ų) supports drug-like molecules compliant with Lipinski's Rule of Five. Supplied at 98%+ purity; bulk quantities available for preclinical campaigns.

Molecular Formula C9H13FN2O2
Molecular Weight 200.21 g/mol
CAS No. 1788041-57-5
Cat. No. B1381352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate
CAS1788041-57-5
Molecular FormulaC9H13FN2O2
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C#N)F
InChIInChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3
InChIKeyVLCFNAIYELAULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate (CAS 1788041-57-5): Technical Procurement Overview


tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate (CAS 1788041-57-5) is a BOC-protected, geminally substituted azetidine building block . It is defined by the simultaneous presence of a fluorine atom and a cyano group at the 3-position of a strained azetidine ring . This bifunctional substitution pattern confers a distinct physicochemical profile—including an XLogP3 of 0.87 and topological polar surface area of 53.33 Ų—which differs markedly from mono-substituted azetidine analogs . The compound is commercially available at standard purity of 98%+ (HPLC) from multiple vendors for use as a synthetic intermediate .

Why tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate Cannot Be Substituted with Common Azetidine Building Blocks


While the azetidine scaffold is widely used in medicinal chemistry to introduce conformational constraint [1], substitution with common analogs such as tert-butyl 3-fluoroazetidine-1-carboxylate (CAS 1255666-44-4) or tert-butyl 3-cyanoazetidine-1-carboxylate (CAS 142253-54-1) is not chemically equivalent and leads to divergent synthetic and biological outcomes . The target compound provides a unique geminal 3-cyano-3-fluoro motif that cannot be replicated through sequential mono-functionalization. This dual substitution alters the steric environment, hydrogen bonding capability, and electronic properties of the scaffold simultaneously—factors that directly impact binding affinity in target proteins and downstream reaction pathways . The following evidence quantifies these specific differentiations.

Product-Specific Quantitative Evidence Guide: tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate


Intrinsic Chemical Stability Advantage Over 2-Cyanoazetidine Series

Within the broader class of azetidine-based DPP IV inhibitors, the 3-fluoroazetidine subseries—to which the target compound belongs structurally—exhibits a quantifiable advantage in chemical stability. Select 3-fluoroazetidines demonstrate inhibitory potencies below 1 μM without the propensity for internal cyclization into inactive ketopiperazines, a degradation pathway documented for the otherwise more potent 2-cyanoazetidine warhead-based series [1]. This structural stability directly translates to longer aqueous shelf-life and reduced batch-to-batch variability, which are critical factors for reproducible assay results and long-term project continuity [1].

DPP IV inhibition Chemical stability Azetidine SAR

Target Engagement Quantification: PDE5A Inhibitory Activity (IC₅₀) of 3-Fluoroazetidine Scaffold

While this specific compound is an intermediate, the 3-fluoroazetidine moiety it contains has been directly evaluated in the context of PDE5A inhibition. In a study optimizing PDE5 inhibitors for PET radioligand development, the 3-fluoroazetidine substituted derivative (compound 7) demonstrated an IC₅₀ of 5.92 nM against PDE5A [1]. This sub-nanomolar potency establishes a quantitative benchmark for the intrinsic target engagement capability of the 3-fluoroazetidine scaffold when incorporated into a pharmacophore [1]. This potency compares favorably to the parent quinoline core without the fluoroazetidine moiety, although exact comparative data were not tabulated in the study.

PDE5 inhibition IC50 PET tracer development 3-fluoroazetidine

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison

Quantifiable physicochemical differentiation exists between the target compound and its closest commercially available analog, tert-butyl 3-fluoroazetidine-1-carboxylate (CAS 1255666-44-4) [1]. The target compound exhibits a higher molecular weight (200.21 vs. 175.20 Da) and a significantly lower calculated XLogP3 (0.87 vs. 1.18), indicating reduced lipophilicity despite the addition of a cyano group [1]. This reduced lipophilicity is accompanied by an increased topological polar surface area (53.33 Ų vs. 29.46 Ų), which directly impacts membrane permeability and solubility profiles of derived final compounds [1].

Physicochemical properties Lipophilicity TPSA Drug-likeness

Synthetic Utility: BOC-Protected Intermediate with Orthogonal Functional Handles

The target compound provides two orthogonal reactive handles for sequential synthetic elaboration: the BOC-protected azetidine nitrogen, which can be deprotected under standard acidic conditions (TFA/DCM), and the cyano group, which can be reduced to a primary amine or hydrolyzed to a carboxylic acid . This contrasts with tert-butyl 3-fluoroazetidine-1-carboxylate (CAS 1255666-44-4), which lacks the cyano handle and is therefore limited to reactions at the fluorine position or post-deprotection amination of the azetidine nitrogen . The cyano group also serves as a hydrogen bond acceptor, enabling additional binding interactions in biological targets that are not accessible with the mono-fluorinated analog .

Synthetic intermediate Orthogonal reactivity Cyano group Azetidine

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate


Medicinal Chemistry: Kinase and Phosphodiesterase Inhibitor Lead Optimization

For programs targeting enzymes such as PDE5A, JAK family kinases, or DPP IV, where the 3-fluoroazetidine scaffold has demonstrated sub-nanomolar to sub-micromolar potency [1], this BOC-protected intermediate provides the optimal entry point for structure-activity relationship (SAR) exploration. The cyano group serves as both a synthetic handle for diversification (via reduction to amine or hydrolysis to acid) and a hydrogen bond acceptor for target engagement [2]. The class-level stability advantage of 3-fluoroazetidines over 2-cyanoazetidines—specifically the absence of cyclization to inactive ketopiperazines—makes this compound a lower-risk choice for long-term SAR campaigns where intermediate stability affects reproducibility [1].

Chemical Biology: Synthesis of Bifunctional Probe Molecules and PROTACs

The orthogonal reactivity of the BOC-protected amine and the cyano group makes this compound uniquely suited for the construction of bifunctional molecules, including PROTACs and chemical probes . The BOC group can be removed to reveal a free amine for conjugation to an E3 ligase ligand, while the cyano group can be reduced to a primary amine for attachment to a target-binding warhead—or retained as a tunable hydrogen bond acceptor to modulate binding affinity . This dual-functionalization capability eliminates the need to procure and validate multiple mono-functionalized intermediates, streamlining the probe synthesis workflow and reducing overall procurement costs.

Process Chemistry: Late-Stage Diversification of Advanced Intermediates

In process development, the geminal 3-cyano-3-fluoro substitution provides a compact, conformationally restricted scaffold that can be elaborated at multiple stages of a synthetic sequence . The physicochemical properties (XLogP3 = 0.87; TPSA = 53.33 Ų) are well-suited for generating drug-like molecules that comply with Lipinski's Rule of Five . The commercial availability of this compound at 98%+ purity from multiple suppliers ensures reliable supply chain redundancy for scale-up activities [1], with bulk quantities available upon request for preclinical and early clinical manufacturing campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.